Lanifibranor - 927961-18-0

Lanifibranor

Catalog Number: EVT-272492
CAS Number: 927961-18-0
Molecular Formula: C19H15ClN2O4S2
Molecular Weight: 434.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lanifibranor is a novel indole sulfonamide derivative classified as a pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist. [] It plays a crucial role in scientific research as a potent activator of all three PPAR isoforms – PPARα, PPARδ, and PPARγ. [] This pan-agonistic activity makes Lanifibranor a valuable tool for studying the complex interplay of these receptors in various biological processes, especially those related to lipid and glucose metabolism, inflammation, and fibrosis. []

Synthesis Analysis

Lanifibranor was discovered through systematic optimization of a PPARα activator identified during high throughput screening of a proprietary chemical library. [] While the precise synthetic route and parameters haven't been explicitly detailed in the provided abstracts, the research suggests a multistep synthesis involving modifications to an initial indole sulfonamide scaffold to achieve the desired pan-PPAR activation profile. []

Molecular Structure Analysis

Detailed molecular structure analyses, including high-resolution cocrystal structures of Lanifibranor bound to the ligand-binding domains of PPARα, PPARδ, and PPARγ, have been achieved through X-ray diffraction analyses. [] These structural studies provide crucial insights into the binding mode of Lanifibranor within the PPAR binding pockets, revealing its interactions with specific amino acid residues and the overall conformation of the ligand-receptor complex. [] These findings contribute significantly to understanding the structural basis for Lanifibranor's pan-PPAR agonism and its ability to modulate the activity of all three PPAR subtypes. [] Notably, six of these structures represent the first deposits in the Protein Data Bank, highlighting the novelty of Lanifibranor and its potential impact on PPAR research. []

Mechanism of Action

Lanifibranor exerts its effects by binding to and activating all three PPAR subtypes: PPARα, PPARδ, and PPARγ. [] Upon binding, Lanifibranor induces conformational changes in the PPAR ligand-binding domains, facilitating the recruitment of coactivator proteins. [] This complex then binds to specific DNA sequences called PPAR response elements (PPREs) located within the promoter regions of target genes. [] This interaction ultimately modulates the transcription of these genes, leading to alterations in the expression of proteins involved in various metabolic and inflammatory pathways. []

Research has shown that Lanifibranor exhibits different potencies and efficacies in activating the three PPAR subtypes. [] Notably, its pan-PPAR agonism appears to involve additive effects, resulting in a more pronounced pharmacological action compared to selective PPAR agonists. [] Studies also indicate that Lanifibranor's vasoactive effects, particularly in pulmonary arteries, are independent of nitric oxide and endothelium, suggesting a direct effect on smooth muscle cells through PPAR activation. []

Applications
  • Non-Alcoholic Steatohepatitis (NASH) Research: Lanifibranor is currently undergoing clinical trials for the treatment of NASH, a progressive form of non-alcoholic fatty liver disease. [, ] Its pan-PPAR activation profile allows it to address multiple facets of NASH pathogenesis, including hepatic steatosis, inflammation, and fibrosis. [] Lanifibranor has demonstrated significant improvements in liver histology, metabolic parameters, and biomarkers of inflammation and fibrosis in preclinical models and clinical trials of NASH. [, , , , , ]
  • Pulmonary Hypertension Research: Studies have demonstrated the potential of Lanifibranor in ameliorating pulmonary hypertension associated with conditions like systemic sclerosis. [, ] Its ability to relax pulmonary vascular tone, independent of nitric oxide, suggests a unique mechanism of action that could be advantageous in treating this complex condition. [] Furthermore, Lanifibranor has shown efficacy in reducing lung fibrosis and improving cardiorespiratory manifestations in preclinical models of systemic sclerosis, highlighting its therapeutic potential for lung diseases. []
  • Cardiometabolic Health Research: Lanifibranor's beneficial effects on glycemic control, lipid metabolism, and systemic inflammation suggest its potential in addressing cardiometabolic health issues. [, , , ] Studies indicate that Lanifibranor can improve adiponectin levels, a key adipokine linked to insulin sensitivity and cardiovascular health, further supporting its role in improving cardiometabolic risk profiles. []
  • Fibrosis Research: Lanifibranor has demonstrated antifibrotic activity in various preclinical models, including those related to systemic sclerosis and liver fibrosis. [, , , , ] This activity likely stems from its ability to modulate the expression of genes involved in extracellular matrix deposition and degradation, as well as its impact on inflammatory pathways that contribute to fibrogenesis. [, ]
  • Hepatocellular Carcinoma (HCC) Research: Research using the GAN diet-induced obese mouse model suggests that Lanifibranor might have protective effects against HCC development, potentially by mitigating NASH progression and fibrosis. []
Future Directions
  • Optimization of Lanifibranor Derivatives: Further exploration of Lanifibranor analogs with tailored PPAR subtype selectivity could enhance its efficacy and safety profile for specific disease targets. [, ]
  • Combination Therapies: Investigating the synergy between Lanifibranor and other therapeutic agents could lead to more effective treatments for complex diseases like NASH and systemic sclerosis. [, ]
  • Personalized Medicine: Identifying biomarkers that predict responsiveness to Lanifibranor could enable personalized treatment approaches for patients with NASH and other conditions. [, ]
  • Mechanistic Understanding: Deeper investigations into the molecular mechanisms underlying Lanifibranor's diverse effects, especially its impact on gene expression, will be crucial to fully harness its therapeutic potential. [, ]
  • Exploring Novel Applications: Given its broad activity profile, exploring the potential of Lanifibranor in other disease areas beyond those currently under investigation could lead to novel therapeutic applications. []

Fenofibrate

  • Compound Description: Fenofibrate is a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. It is a widely prescribed drug for the treatment of dyslipidemia due to its ability to lower triglyceride levels and increase high-density lipoprotein cholesterol levels. []
  • Relevance: Fenofibrate is structurally related to lanifibranor but exhibits selectivity for PPARα, whereas lanifibranor acts as a pan-PPAR agonist. Although both compounds demonstrate vasodilatory effects in pulmonary arteries, lanifibranor exhibits superior potency. []

GW50156

  • Compound Description: GW50156 is a selective PPARβ/δ agonist known for its potent effects on lipid metabolism and energy expenditure. []

Troglitazone

  • Compound Description: Troglitazone is a thiazolidinedione derivative that acts as a selective PPARγ agonist. It was previously used for the treatment of type 2 diabetes but was withdrawn from the market due to hepatotoxicity concerns. []

Saroglitazar

  • Compound Description: Saroglitazar is a dual PPARα/γ agonist used for treating dyslipidemia and non-alcoholic fatty liver disease (NAFLD) in certain countries. [, ]
  • Relevance: Saroglitazar shares the PPARα/γ agonism with lanifibranor, although lanifibranor additionally activates PPARδ. Both compounds show therapeutic potential for NASH, with saroglitazar being approved for this indication in India. [, , ]

Elafibranor

  • Compound Description: Elafibranor is a dual PPARα/δ agonist previously investigated in clinical trials for NASH but discontinued due to limited efficacy and potential side effects. [, ]
  • Relevance: Elafibranor and lanifibranor share PPARα/δ agonism, but lanifibranor also activates PPARγ. Although both compounds displayed initial promise for treating NASH, lanifibranor has advanced further in clinical development. [, , ]

Seladelpar

  • Compound Description: Seladelpar is a selective PPARδ agonist investigated for NASH and primary biliary cholangitis, but its development was halted due to safety concerns. [, ]
  • Relevance: In contrast to lanifibranor, which is a pan-PPAR agonist, seladelpar selectively activates PPARδ. Despite targeting a shared pathway, both compounds exhibited different binding modes to PPARs and distinct pharmacological profiles. []

Bezafibrate

  • Compound Description: Bezafibrate is a fibric acid derivative and a PPAR pan-agonist, albeit with a preference for PPARα. It is primarily used to manage dyslipidemia. []
  • Relevance: Bezafibrate shares the pan-PPAR activation profile with lanifibranor, although their binding affinities and efficacies for each PPAR subtype may differ. Both compounds target metabolic pathways relevant to NAFLD and NASH. []

Pemafibrate

  • Compound Description: Pemafibrate is a highly selective PPARα agonist developed for treating dyslipidemia, specifically targeting elevated triglyceride levels and low HDL cholesterol levels. []
  • Relevance: Although both pemafibrate and lanifibranor activate PPARα, pemafibrate demonstrates high selectivity for this subtype, unlike lanifibranor's pan-PPAR activity. This difference in target selectivity translates to potentially different pharmacological effects. []

Pioglitazone

  • Compound Description: Pioglitazone is a thiazolidinedione derivative and a selective PPARγ agonist clinically used for managing type 2 diabetes. It has shown potential benefits in various non-metabolic disorders, including chronic kidney disease and inflammation. []
  • Relevance: Pioglitazone and lanifibranor share PPARγ agonism, although lanifibranor additionally activates PPARα and PPARδ. Both compounds demonstrate potential for treating NAFLD and related metabolic disorders. [, , ]

Resmetirom

  • Compound Description: Resmetirom is a liver-directed thyroid hormone receptor beta (THRβ) agonist under investigation for treating NAFLD/NASH. It aims to improve hepatic steatosis, inflammation, and fibrosis. []
  • Relevance: Resmetirom and lanifibranor target different pathways involved in NAFLD/NASH pathogenesis. Combining resmetirom with an ACC inhibitor was found to improve liver triglyceride reduction compared to ACC inhibition alone. []

Obeticholic Acid

  • Compound Description: Obeticholic acid is a farnesoid X receptor (FXR) agonist approved for treating primary biliary cholangitis and showing promise in clinical trials for NASH. [, ]
  • Relevance: Obeticholic acid and lanifibranor target different receptors involved in liver metabolism and inflammation. Both are considered promising drug candidates for managing NASH and improving liver health. [, ]

Properties

CAS Number

927961-18-0

Product Name

Lanifibranor

IUPAC Name

4-[1-(1,3-benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid

Molecular Formula

C19H15ClN2O4S2

Molecular Weight

434.9 g/mol

InChI

InChI=1S/C19H15ClN2O4S2/c20-13-4-7-17-12(8-13)9-14(2-1-3-19(23)24)22(17)28(25,26)15-5-6-16-18(10-15)27-11-21-16/h4-11H,1-3H2,(H,23,24)

InChI Key

OQDQIFQRNZIEEJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2

Solubility

Soluble in DMSO

Synonyms

Lanifibranor; IVA-337; IVA 337; IVA337.

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.